molecular formula C25H33N3O3 B260802 2-hydroxy-N'-{(1E)-1-[4-(morpholin-4-yl)phenyl]ethylidene}-3,5-di(propan-2-yl)benzohydrazide

2-hydroxy-N'-{(1E)-1-[4-(morpholin-4-yl)phenyl]ethylidene}-3,5-di(propan-2-yl)benzohydrazide

Cat. No.: B260802
M. Wt: 423.5 g/mol
InChI Key: JKRNETWGPKDKJM-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzohydrazide core substituted with hydroxy, diisopropyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,5-diisopropyl-4-hydroxybenzoic acid: This intermediate can be synthesized through the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The 3,5-diisopropyl-4-hydroxybenzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The hydrazide is then condensed with 4-(4-morpholinyl)benzaldehyde under acidic or basic conditions to form the final product, 2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.

    Inhibiting or activating signaling pathways: Leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-diisopropyl-4-hydroxybenzoic acid: A precursor in the synthesis of the target compound.

    4-(4-morpholinyl)benzaldehyde: Another precursor used in the condensation reaction.

    2-hydroxy-3,5-diisopropyl-N’-{1-[4-(1-piperidinyl)phenyl]ethylidene}benzohydrazide: A structurally similar compound with a piperidinyl group instead of a morpholinyl group.

Uniqueness

2-hydroxy-3,5-diisopropyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-morpholin-4-ylphenyl)ethylideneamino]-3,5-di(propan-2-yl)benzamide

InChI

InChI=1S/C25H33N3O3/c1-16(2)20-14-22(17(3)4)24(29)23(15-20)25(30)27-26-18(5)19-6-8-21(9-7-19)28-10-12-31-13-11-28/h6-9,14-17,29H,10-13H2,1-5H3,(H,27,30)/b26-18+

InChI Key

JKRNETWGPKDKJM-NLRVBDNBSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCOCC3)O)C(C)C

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCOCC3)O)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCOCC3)O)C(C)C

Origin of Product

United States

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